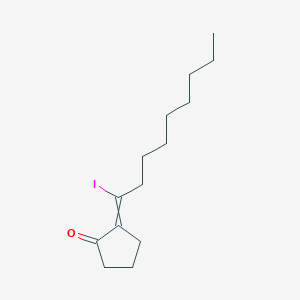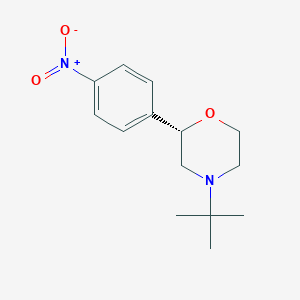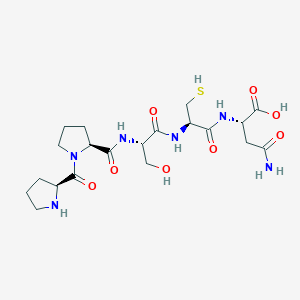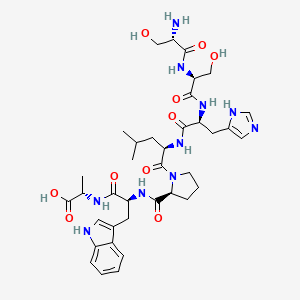
L-Seryl-L-seryl-L-histidyl-D-leucyl-L-prolyl-L-tryptophyl-L-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Seryl-L-seryl-L-histidyl-D-leucyl-L-prolyl-L-tryptophyl-L-alanine is a synthetic peptide composed of eight amino acids. This compound is of interest due to its potential applications in various fields, including medicine and biochemistry. Peptides like this one are often studied for their biological activities and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Seryl-L-seryl-L-histidyl-D-leucyl-L-prolyl-L-tryptophyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound often involves large-scale SPPS. Automation and optimization of reaction conditions, such as temperature and solvent choice, are crucial for efficient production. High-performance liquid chromatography (HPLC) is commonly used for purification.
Chemical Reactions Analysis
Types of Reactions
L-Seryl-L-seryl-L-histidyl-D-leucyl-L-prolyl-L-tryptophyl-L-alanine can undergo various chemical reactions, including:
Oxidation: This reaction can affect amino acids like tryptophan and histidine.
Reduction: Disulfide bonds, if present, can be reduced to thiols.
Substitution: Amino acid side chains can participate in substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can lead to the formation of kynurenine.
Scientific Research Applications
L-Seryl-L-seryl-L-histidyl-D-leucyl-L-prolyl-L-tryptophyl-L-alanine has several applications in scientific research:
Chemistry: Studying peptide synthesis and modification techniques.
Biology: Investigating peptide interactions with proteins and cell membranes.
Medicine: Exploring potential therapeutic uses, such as enzyme inhibitors or receptor agonists.
Industry: Developing peptide-based materials and sensors.
Mechanism of Action
The mechanism of action of L-Seryl-L-seryl-L-histidyl-D-leucyl-L-prolyl-L-tryptophyl-L-alanine depends on its specific biological target. Peptides can interact with receptors, enzymes, or other proteins, leading to various biological effects. The molecular targets and pathways involved are determined by the peptide’s structure and the context of its use.
Comparison with Similar Compounds
Similar Compounds
Goserelin: A synthetic peptide used in hormone therapy.
Leuprolide: Another synthetic peptide with applications in treating hormone-sensitive cancers.
Histrelin: Used in the treatment of prostate cancer and central precocious puberty.
Uniqueness
L-Seryl-L-seryl-L-histidyl-D-leucyl-L-prolyl-L-tryptophyl-L-alanine is unique due to its specific sequence and potential applications. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and therapeutic development.
Properties
CAS No. |
917617-97-1 |
|---|---|
Molecular Formula |
C37H52N10O10 |
Molecular Weight |
796.9 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C37H52N10O10/c1-19(2)11-28(45-33(52)27(13-22-15-39-18-41-22)43-34(53)29(17-49)46-31(50)24(38)16-48)36(55)47-10-6-9-30(47)35(54)44-26(32(51)42-20(3)37(56)57)12-21-14-40-25-8-5-4-7-23(21)25/h4-5,7-8,14-15,18-20,24,26-30,40,48-49H,6,9-13,16-17,38H2,1-3H3,(H,39,41)(H,42,51)(H,43,53)(H,44,54)(H,45,52)(H,46,50)(H,56,57)/t20-,24-,26-,27-,28+,29-,30-/m0/s1 |
InChI Key |
LUJOEVBLFQDRIC-PJFRBHBJSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@@H]3CCCN3C(=O)[C@@H](CC(C)C)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@H](CO)NC(=O)[C@H](CO)N |
Canonical SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(C)C(=O)O)NC(=O)C(CC4=CN=CN4)NC(=O)C(CO)NC(=O)C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


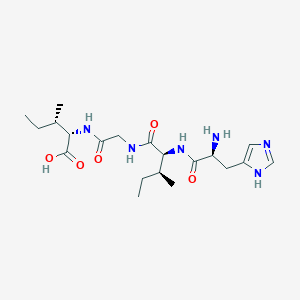
![4-[(2,4,6-Trinitroanilino)methyl]benzene-1,2-diol](/img/structure/B14191506.png)
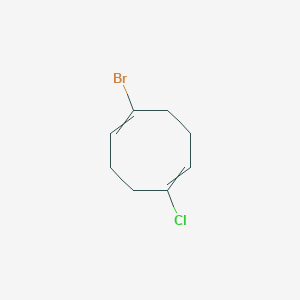
![1-[(3-Phenylprop-2-yn-1-yl)oxy]-4-(2,4,6-trimethylphenyl)but-3-yn-2-one](/img/structure/B14191523.png)
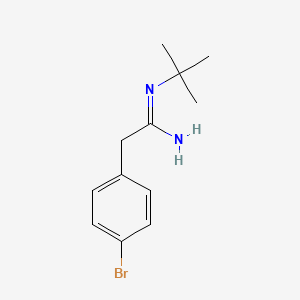
![4-(Naphthalen-1-YL)-1-[(3-phenylprop-2-YN-1-YL)oxy]but-3-YN-2-one](/img/structure/B14191538.png)
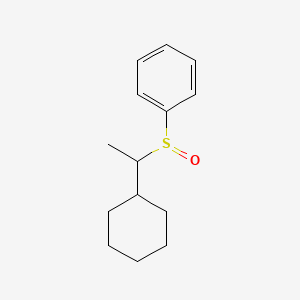

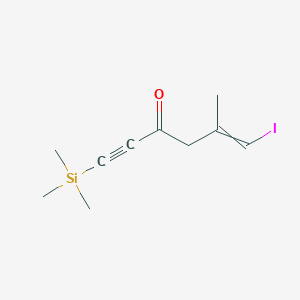
![3,3'-Di-tert-butyl-7,7'-diphenyl-5,5'-spirobi[dibenzo[b,d]silole]](/img/structure/B14191571.png)
![2-Amino-5-{[(6-methylpyridin-2-yl)amino]methyl}phenol](/img/structure/B14191576.png)
